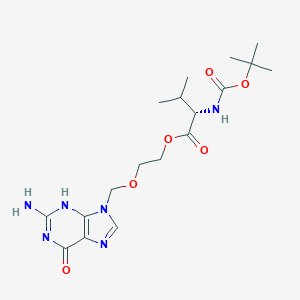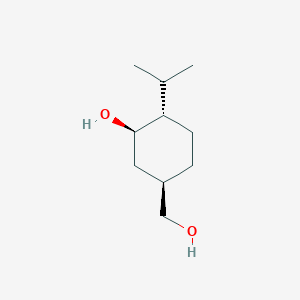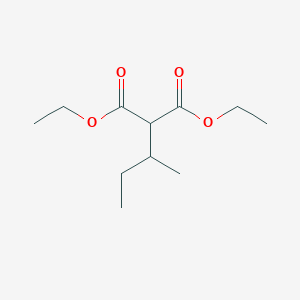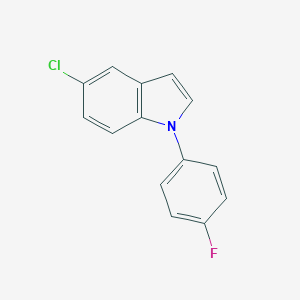
5-Cloro-1-(4-fluorofenil)-1H-indol
Descripción general
Descripción
5-Chloro-1-(4-fluorophenyl)-1H-indole is a chemical compound with the molecular formula C14H9ClFN It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Aplicaciones Científicas De Investigación
5-Chloro-1-(4-fluorophenyl)-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of antipsychotic drugs like sertindole.
Biological Studies: The compound is used in studies related to neurotransmission and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a precursor for advanced materials.
Mecanismo De Acción
Target of Action
It’s structurally similar to sertindole , an atypical antipsychotic used in the treatment of schizophrenia . Therefore, it’s possible that 5-Chloro-1-(4-fluorophenyl)-1H-indole may also interact with similar targets, such as dopamine, serotonin, and adrenergic receptors.
Mode of Action
Based on its structural similarity to sertindole , it might interact with its targets in a similar manner. Sertindole acts by blocking dopamine, serotonin, and adrenergic receptors, thereby altering the balance of neurotransmitters in the brain .
Biochemical Pathways
Given its potential similarity to sertindole , it may affect pathways related to dopamine, serotonin, and adrenergic signaling. These pathways play crucial roles in mood regulation, cognition, and the body’s response to stress.
Result of Action
If it acts similarly to sertindole , it may help to alleviate symptoms of schizophrenia by restoring the balance of neurotransmitters in the brain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloroindole and 4-fluorobenzene.
Reaction: The key step involves the N-arylation of 5-chloroindole with 4-fluorobenzene using a copper catalyst. This reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand like 1,10-phenanthroline.
Conditions: The reaction is performed under an inert atmosphere, usually nitrogen, at elevated temperatures (around 120-150°C) for several hours.
Industrial Production Methods
Industrial production of 5-Chloro-1-(4-fluorophenyl)-1H-indole follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Using larger quantities of starting materials and reagents.
Optimization: Optimizing reaction conditions to improve yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1-(4-fluorophenyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The compound can undergo reduction reactions to modify the indole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted indoles, oxidized derivatives, and reduced forms of the original compound.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1-(4-fluorophenyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an indole ring.
5-Chloro-1-(4-fluorophenyl)-1H-tetraazole: Contains a tetraazole ring, offering different chemical properties.
Uniqueness
5-Chloro-1-(4-fluorophenyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various pharmaceuticals and materials highlights its versatility and importance in research and industry.
Propiedades
IUPAC Name |
5-chloro-1-(4-fluorophenyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN/c15-11-1-6-14-10(9-11)7-8-17(14)13-4-2-12(16)3-5-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEKQDWSLSXYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC3=C2C=CC(=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437047 | |
| Record name | 5-Chloro-1-(4-fluorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138900-22-8 | |
| Record name | 5-Chloro-1-(4-fluorophenyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138900-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(4-fluorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole, 5-chloro-1-(4-fluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
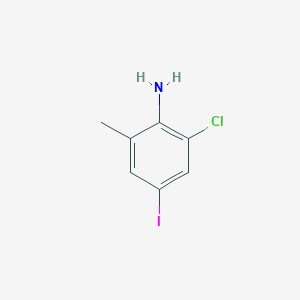

![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)
![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)
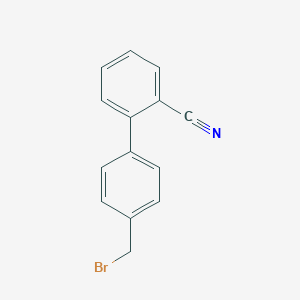
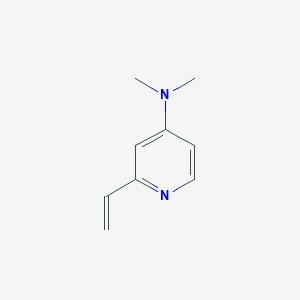
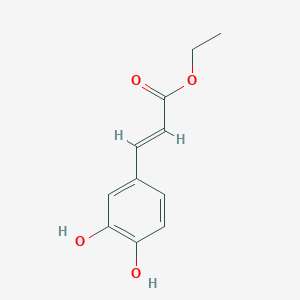
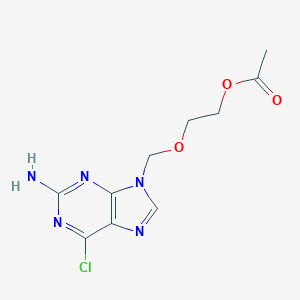
![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)
